4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

Description

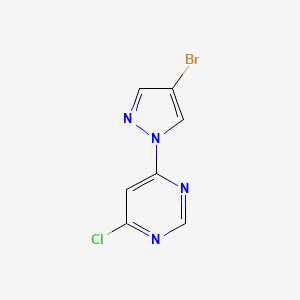

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine (CAS: 957035-29-9) is a heterocyclic compound with the molecular formula C₇H₄BrClN₄ and a molecular weight of 259.49 g/mol . Its structure comprises a pyrimidine ring substituted with a chlorine atom at position 6 and a 4-bromo-1H-pyrazole moiety at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive halogen atoms (Br and Cl), which enable further functionalization .

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRQSAFKUZCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649993 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-29-9 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution

One common method for synthesizing 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine involves the nucleophilic substitution of a suitable precursor. This method typically includes the following steps:

Starting Materials : The synthesis begins with a chloropyrimidine derivative, such as 6-chloropyrimidine.

Reagents : A bromopyrazole (e.g., 4-bromo-1H-pyrazole) is used as a nucleophile.

Reaction Conditions : The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120 °C) to facilitate the nucleophilic attack on the chloro group.

Mechanism : The bromopyrazole attacks the carbon atom bonded to chlorine in the chloropyrimidine, displacing the chloride ion and forming the desired compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency and ability to reduce reaction times. This method includes:

Setup : The reactants are placed in a microwave reactor with appropriate solvents.

Heating : Microwave irradiation is applied, which increases the reaction rate significantly compared to conventional heating methods.

Yield Improvement : This technique often results in higher yields and purities due to better control over reaction conditions.

One-Pot Synthesis

A one-pot synthesis approach can also be employed, integrating multiple steps into a single reaction vessel. This method typically involves:

Sequential Reactions : Starting from simpler precursors, the reactions are designed to occur consecutively without isolating intermediates.

Reagents and Conditions : The use of bases (such as sodium hydride) and acids (like hydrochloric acid) at specific stages can facilitate transformations required to form the final product.

The following table summarizes various preparation methods along with their respective yields and conditions based on recent studies:

| Method | Yield (%) | Reaction Time | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 12 hours | DMF | 100 |

| Microwave-Assisted Synthesis | 85–95 | 30 minutes | DMSO | 120 |

| One-Pot Synthesis | 75–90 | 6 hours | Ethanol | 80 |

These findings indicate that microwave-assisted synthesis generally provides the highest yields with significantly reduced reaction times compared to traditional methods.

The preparation of this compound can be achieved through various synthetic routes, each with its advantages regarding yield and efficiency. Nucleophilic substitution remains a widely used method, while microwave-assisted techniques offer rapid synthesis with high yields. Further research into optimizing these methods could enhance production efficiency for this compound, particularly in pharmaceutical applications.

Future studies may focus on:

Exploring alternative solvents that could further improve yields or reduce environmental impact.

Investigating the use of catalytic systems to facilitate reactions under milder conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is in medicinal chemistry, where it serves as a building block for the synthesis of various biologically active compounds. Its derivatives have shown potential as:

- Anticancer agents : Research indicates that modifications of this compound can lead to new anticancer drugs targeting specific pathways in cancer cells .

- Antimicrobial agents : Studies have demonstrated that derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for new antibiotics .

Agricultural Science

In agricultural science, this compound has been explored for its potential as a pesticide or herbicide. Its ability to inhibit certain enzymes involved in plant growth has been studied for developing effective crop protection agents.

Case Study 1: Anticancer Activity

A study published in a reputable journal explored the synthesis of several derivatives of this compound and their evaluation against different cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives. The study found that certain compounds derived from this compound displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating their potential as new therapeutic agents .

Table 2: Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents |

| Agricultural Science | Pesticides, Herbicides |

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine and related pyrimidine/pyrazole derivatives:

Key Observations :

- Positional Isomerism : Substituting pyrimidine with pyridazine (as in HC-6095) alters ring electronic properties, affecting reactivity in cross-coupling reactions .

- Functional Groups : Sulfonamide (Compound 16) and carboxylic acid () derivatives introduce hydrogen-bonding capabilities, enhancing solubility and biological interactions compared to the parent compound .

- Halogen Diversity : 5-(4-Bromophenyl)-4,6-dichloropyrimidine () features dual chlorines on the pyrimidine ring, increasing electrophilicity for nucleophilic substitution reactions .

Physical and Spectroscopic Properties

Insights :

Crystallographic and Computational Studies

- Computational modeling could predict its reactivity, leveraging data from analogs like HC-6095 (pyridazine derivative) .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring and a chlorinated pyrimidine core, which are crucial for its biological activity. The presence of bromine and chlorine atoms enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| 4-Bromo-Pyrazole | E. coli | 75% |

| 4-Bromo-Pyrazole | S. aureus | 68% |

| 6-Chloro-Pyrimidine | Candida albicans | 70% |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Emerging evidence suggests that derivatives of this compound may possess anticancer activity. Pyrazole-based compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some analogs have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and HCT116 . The structural modifications in the pyrazole ring play a vital role in enhancing selectivity and potency against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in microbial metabolism and cancer progression.

- Cytokine Modulation : It modulates immune responses by inhibiting cytokine release, thus reducing inflammation.

- Cell Cycle Interference : By targeting CDKs, it disrupts the normal progression of the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

- Study on Inflammatory Diseases : A study involving carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives significantly reduced inflammation compared to controls .

- Anticancer Efficacy : In vitro studies on human tumor cell lines showed that specific analogs exhibited potent antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyrazole derivative (e.g., 4-bromo-1H-pyrazole) reacts with a chloropyrimidine precursor (e.g., 4,6-dichloropyrimidine) under controlled conditions. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., [Pd(dppf)Cl₂]) are often used for Suzuki-Miyaura couplings when introducing aryl groups .

- Temperature control : Reactions may require heating at 80–100°C to ensure complete substitution .

- Purification : Column chromatography (e.g., reversed-phase silica gel with acetonitrile/water gradients) is critical for isolating high-purity products .

Q. How can the structural identity and purity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H protons at δ 8.2–8.5 ppm and pyrimidine Cl/Br signals) .

- Mass Spectrometry (MS) : ESI-MS or LC-MS verifies molecular weight (e.g., [M+H]⁺ = 259.49) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is achievable using C18 columns with acetonitrile/water mobile phases .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

- Solubility : Moderately soluble in chloroform, DMSO, or methanol, but poorly in water .

- Stability : Sensitive to moisture and light; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement, particularly for resolving halogen (Br/Cl) positional disorder. Ensure high-resolution data (≤1.0 Å) and apply restraints for thermal parameters .

- Twinned data handling : SHELXE or similar software can manage pseudo-merohedral twinning, common in halogenated heterocycles .

Q. What strategies are effective for analyzing impurities or by-products formed during synthesis?

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

- Substituent modulation : Replace Br with electron-withdrawing groups (e.g., CF₃) to enhance binding to kinase ATP pockets .

- Bioisosteric replacements : Substitute pyrimidine with triazole to improve metabolic stability while retaining affinity .

- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., DYRK1A kinase) .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Kinetic studies : Monitor Buchwald-Hartwig amination rates with varying Pd catalysts (e.g., XPhos vs. SPhos) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways of the chloropyrimidine moiety .

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to explain regioselectivity .

Q. How can computational methods predict its electronic properties and reactivity?

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix interference : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from plasma .

- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via UPLC-MS/MS with negative ion mode .

Q. How can its potential toxicity or off-target effects be evaluated in preclinical studies?

Q. What experimental variables most significantly impact reproducibility in its synthesis and bioassays?

- Catalyst lot variability : Pre-screen Pd catalysts for residual ligands affecting coupling efficiency .

- Solvent dryness : Anhydrous THF (<50 ppm H₂O) is critical for moisture-sensitive steps .

- Biological assay conditions : Standardize ATP concentrations (1–10 µM) in kinase inhibition assays to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.